molecular formula C15H14N4O2 B1387264 N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine CAS No. 1188362-86-8

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine

Cat. No. B1387264
M. Wt: 282.3 g/mol
InChI Key: FBNFEBQRFNEOPH-UHFFFAOYSA-N
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Description

“N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives . These compounds have been synthesized and evaluated for their biological activities . They have been found to have potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been well studied in the past decade . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine” is complex, as it includes multiple rings and functional groups . The compound features intermolecular hydrogen bonding .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been subjected to various chemical reactions during their synthesis . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Future Directions

The future directions for the research and development of “N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine” and similar compounds include further exploration of their potential pharmaceutical applications . There is also a need for the discovery of a candidate with good efficacy and low toxicity .

properties

IUPAC Name

2-[(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10(15(20)21)17-14-13(11-5-7-16-8-6-11)18-12-4-2-3-9-19(12)14/h2-10,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFEBQRFNEOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(N=C2N1C=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine
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N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine
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Reactant of Route 6
N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine

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